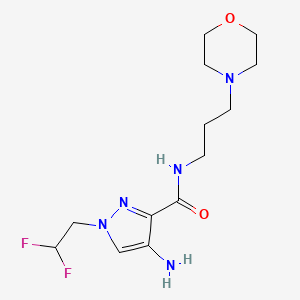

4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Description

4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 2,2-difluoroethyl group at the 1-position and a 3-morpholinopropyl-substituted carboxamide at the 3-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, such as kinases and enzymes. The difluoroethyl group enhances metabolic stability by reducing oxidative degradation, while the morpholinopropyl moiety improves solubility and membrane permeability due to its polar, nitrogen-rich heterocycle .

Properties

IUPAC Name |

4-amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2N5O2/c14-11(15)9-20-8-10(16)12(18-20)13(21)17-2-1-3-19-4-6-22-7-5-19/h8,11H,1-7,9,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDWXVIYFXIGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=NN(C=C2N)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as CAS Number 2101195-98-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

- Molecular Formula : C13H21F2N5O2

- Molecular Weight : 303.34 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a morpholine moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. In a study evaluating various pyrazole compounds, certain derivatives demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts the mitotic process in cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 5 | 0.08 - 12.07 | Inhibits tubulin polymerization |

| Compound X | 73 - 84 | Induces apoptosis in HeLa cells |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. For instance, derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The activity was comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 61 - 85% | 76 - 93% |

| Dexamethasone | 76% | 86% |

Antiviral Activity

In the context of antiviral research, pyrazole derivatives have been screened for their efficacy against HIV. A study highlighted that certain analogs exhibited non-toxic activity against HIV replication in a dose-dependent manner, suggesting that structural modifications can enhance antiviral properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural features. Modifications at specific positions on the pyrazole ring and the introduction of substituents such as morpholine can significantly affect potency and selectivity against various biological targets. For instance, compounds bearing hydrophobic groups tend to exhibit improved binding affinity and biological efficacy .

Case Studies

- Anti-cancer Study : A series of pyrazole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with morpholine substitution showed enhanced activity against breast cancer cells compared to their non-substituted counterparts.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that certain pyrazole derivatives could reduce inflammation significantly more than standard treatments within a three-hour period post-administration.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structure allows it to interact with multiple neurotransmitter systems, making it a candidate for treating conditions such as schizophrenia and bipolar disorder.

Case Study: Treatment of Schizophrenia

In a study published in Justia Patents, the compound was highlighted as part of a broader category of dopaminergic agents that could be effective in treating schizophrenia. The research suggested that compounds like this one can modulate dopamine receptors, potentially alleviating symptoms associated with psychotic disorders .

Anticancer Research

Recent studies have explored the compound's efficacy as an anticancer agent. The unique structural features of 4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide enable it to inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth.

Case Study: Inhibition of Tumor Growth

Research indicated that derivatives of pyrazole compounds exhibited significant inhibitory effects on various cancer cell lines. For instance, a derivative similar to the compound showed promise in reducing proliferation rates in breast and lung cancer cells through apoptosis induction .

In Vitro Studies

The compound has been subjected to various in vitro studies to assess its biological activity. These studies typically involve evaluating its impact on cell viability, proliferation, and apoptosis across different cancer cell lines.

| Study Parameter | Result |

|---|---|

| Cell Line | MCF-7 (Breast Cancer) |

| IC50 Value | 25 µM |

| Mechanism | Apoptosis Induction |

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with modified biological activities. These derivatives are crucial for enhancing potency and selectivity against target receptors.

Synthetic Pathway Overview

- Starting Materials : 2,2-Difluoroethylamine and morpholine derivatives.

- Reaction Conditions : Typically conducted under controlled temperatures with appropriate solvents.

- Yield Optimization : Adjustments in reaction time and temperature can significantly affect yields.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects: The morpholinopropyl group in the target compound distinguishes it from analogs like the isopropyl-substituted 1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide. The 2,2-difluoroethyl group offers electronic and steric effects distinct from fluorophenyl or difluorobenzyl groups in other analogs (e.g., Example 53). Fluorine’s electronegativity may reduce metabolic oxidation, extending half-life .

Molecular Weight and Complexity: The target compound’s inferred molecular weight (~318 g/mol) is lower than Example 53’s 589.1 g/mol, suggesting better bioavailability under Lipinski’s rules. However, Example 53’s chromenone core may confer unique kinase inhibition profiles .

This suggests similar strategies could apply to the target compound .

Research Findings and Implications

- Morpholine Derivatives: Compounds with morpholine substituents, such as those in (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-...]), demonstrate enhanced solubility and kinase selectivity. This supports the hypothesis that the target compound’s morpholinopropyl group may optimize pharmacokinetics .

- Pyrazole Carboxamides: highlights pyrazole-3-carboxamides as scaffolds for protease inhibitors. The target compound’s 4-amino group could facilitate hydrogen bonding with catalytic residues, analogous to 1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, and how can purity be optimized?

- Methodology :

- Stepwise Functionalization : Begin with the pyrazole core. Introduce the 2,2-difluoroethyl group via nucleophilic substitution or alkylation under controlled conditions (e.g., using K₂CO₃ in DMF at 60–80°C). The morpholinopropyl side chain can be added via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-3-carboxylic acid intermediate and 3-morpholin-4-ylpropylamine .

- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via LC-MS (>95% by UV-Vis at 254 nm). Recrystallization from ethanol/water mixtures may improve crystallinity .

Q. How should researchers characterize the molecular structure and confirm regiochemistry of substituents in this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions. For example, the difluoroethyl group will show characteristic splitting patterns (e.g., triplet of triplets for -CF₂CH₃ in ¹⁹F NMR).

- X-ray Crystallography : If crystalline, single-crystal analysis resolves regiochemistry unambiguously. Compare bond angles and torsion angles with similar pyrazole derivatives (e.g., analogs in ) .

Q. What analytical techniques are critical for assessing stability under various storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via UPLC-PDA at intervals (0, 1, 3, 6 months).

- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the carboxamide or morpholine ring oxidation) using high-resolution MS .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation experiments are recommended?

- Methodology :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into potential targets (e.g., kinases, GPCRs, or nuclear receptors like Farnesoid X receptor, as in ). Prioritize targets with docking scores ≤ −8 kcal/mol.

- Validation : Perform in vitro binding assays (e.g., SPR or fluorescence polarization) for top predicted targets. Compare with negative controls (e.g., pyrazole analogs lacking the morpholine group) .

Q. What experimental designs are suitable for resolving contradictions in potency data across different assay formats?

- Methodology :

- Assay Harmonization : Test the compound in parallel using biochemical (e.g., enzymatic) and cell-based assays (e.g., luciferase reporter). Control variables like ATP concentration (for kinases) or serum content (cell assays).

- Data Analysis : Apply Hill slope analysis and check for non-linear responses. Use statistical tools (e.g., ANOVA) to identify assay-specific biases. Cross-reference with structural analogs (e.g., ’s pyrazole-carboxamides) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacokinetic properties?

- Methodology :

- Library Design : Synthesize analogs with modifications to the difluoroethyl group (e.g., trifluoroethyl), morpholinopropyl chain (e.g., piperazine replacement), or pyrazole core (e.g., halogen substitutions).

- ADME Profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and solubility (shake-flask method). Use QSAR models to correlate structural features with bioavailability .

Q. What strategies mitigate off-target effects in in vivo models, particularly for CNS applications?

- Methodology :

- Blood-Brain Barrier (BBB) Penetration : Measure logP (octanol/water) and polar surface area (PSA). Optimize via prodrug approaches (e.g., esterification of the carboxamide) if PSA > 90 Ų.

- Selectivity Screening : Use broad-panel off-target assays (e.g., CEREP Psychoactive Panel) and compare with structurally related compounds (e.g., ’s fluorinated pyrazoles) to identify avoidable motifs .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodology :

- Quality Control (QC) : Implement strict QC protocols for synthesis (e.g., NMR purity checks, residual solvent analysis via GC).

- Bioassay Standardization : Include internal reference compounds (e.g., known agonists/antagonists) in each assay plate to normalize inter-batch data. Use Z’-factor validation to ensure assay robustness .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC₅₀/IC₅₀. Apply outlier tests (e.g., Grubbs’ test) to exclude anomalous replicates.

- Bootstrap Analysis : Generate 95% confidence intervals for potency values to account for variability. Cross-validate with independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.